Benzenamine, 4,4'-[methylenebis(oxy)]bis-
Overview
Description
Benzenamine, 4,4’-[methylenebis(oxy)]bis-, also known as 4,4’-Methylenedianiline, is an organic compound with the molecular formula C13H14N2. It is a derivative of aniline and is characterized by the presence of two amino groups attached to a central methylene bridge. This compound is widely used in various industrial applications, particularly in the production of polymers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenamine, 4,4’-[methylenebis(oxy)]bis- can be synthesized through several methods. One common synthetic route involves the reaction of formaldehyde with aniline under acidic conditions. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4,4’-[methylenebis(oxy)]bis- typically involves the use of large-scale reactors where aniline and formaldehyde are reacted in the presence of a catalyst. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Benzenamine, 4,4’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of epoxy resins, polyurethane foams, and other advanced materials.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-[methylenebis(oxy)]bis- involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes and lead to various physiological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
4,4’-Methylenebis(2-chloroaniline): A similar compound with chlorine substituents on the aromatic rings.
Uniqueness
Benzenamine, 4,4’-[methylenebis(oxy)]bis- is unique due to its methylene bridge connecting two aniline moieties. This structure imparts distinct chemical and physical properties, making it particularly useful in the synthesis of high-performance polymers and resins .
Properties
IUPAC Name |
4-[(4-aminophenoxy)methoxy]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8H,9,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZCNDIPIZYLSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCOC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275653 | |
Record name | Benzenamine, 4,4'-[methylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46843-47-4 | |
Record name | Benzenamine, 4,4'-[methylenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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